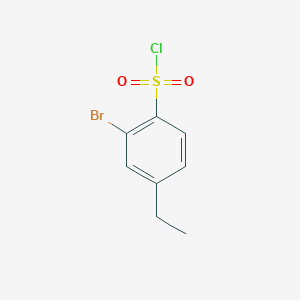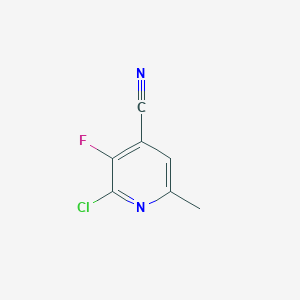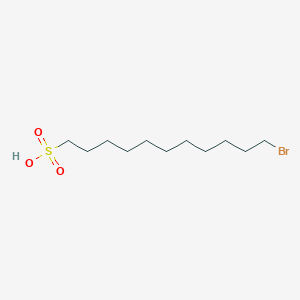
1-(4-Iodophenoxy)-3-(phthalimido)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(4-Iodophenoxy)propyl]-1H-isoindole-1,3(2H)-dione is a compound that belongs to the class of isoindole-1,3-dione derivatives These compounds are known for their diverse biological and pharmaceutical applications
Vorbereitungsmethoden
The synthesis of 2-[3-(4-Iodophenoxy)propyl]-1H-isoindole-1,3(2H)-dione typically involves the condensation of phthalic anhydride with primary amines, followed by further functionalization. One common synthetic route includes the reaction of phthalic anhydride with 4-iodophenol and 3-bromopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
2-[3-(4-Iodophenoxy)propyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The iodophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.
Wissenschaftliche Forschungsanwendungen
2-[3-(4-Iodophenoxy)propyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of multifunctionalized derivatives.
Biology: In biological research, the compound is studied for its potential as a pharmacophore in drug design. It has shown promise in inhibiting certain enzymes and receptors.
Medicine: The compound’s derivatives have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties. They are also explored for their potential use in treating neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of 2-[3-(4-Iodophenoxy)propyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain. The binding of the compound to these enzymes prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
2-[3-(4-Iodophenoxy)propyl]-1H-isoindole-1,3(2H)-dione can be compared with other isoindole-1,3-dione derivatives, such as:
2-[3-(4-Methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione: This compound has a methoxy group instead of an iodophenoxy group, which affects its reactivity and biological activity.
2-[3-(4-Chlorophenoxy)propyl]-1H-isoindole-1,3(2H)-dione:
2-[3-(4-Bromophenoxy)propyl]-1H-isoindole-1,3(2H)-dione: Similar to the iodophenoxy derivative, but with a bromine atom, leading to differences in reactivity and biological effects.
Eigenschaften
Molekularformel |
C17H14INO3 |
|---|---|
Molekulargewicht |
407.20 g/mol |
IUPAC-Name |
2-[3-(4-iodophenoxy)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H14INO3/c18-12-6-8-13(9-7-12)22-11-3-10-19-16(20)14-4-1-2-5-15(14)17(19)21/h1-2,4-9H,3,10-11H2 |
InChI-Schlüssel |
NIVJFFPRXWUADZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC3=CC=C(C=C3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![trans-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-one;hydrochloride](/img/structure/B13911539.png)

![7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-methanol](/img/structure/B13911544.png)
![[1,2,3]Triazolo[1,5-a]pyridin-6-amine](/img/structure/B13911552.png)
![Methyl 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylate](/img/structure/B13911560.png)

![[(3aR,6R,6aR)-4-[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B13911574.png)

![(2Z)-2-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N-phenylhydrazinecarbothioamide](/img/structure/B13911582.png)
